4-(4-CHLOROPHENYL)-6-CYCLOPROPYL-2-(THIOPHENE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorophenyl group, and a cyclopropyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, chlorophenyl, and cyclopropyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to modulate certain biological pathways suggests that it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-methylthieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-phenylthieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
Compared to similar compounds, 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it particularly interesting for applications where these properties are advantageous.
Properties
IUPAC Name |
[3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS2/c22-13-7-5-11(6-8-13)14-10-15(12-3-4-12)24-21-17(14)18(23)20(27-21)19(25)16-2-1-9-26-16/h1-2,5-10,12H,3-4,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONJIIOKSVSDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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